molecular formula C15H10N4 B1654237 1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl- CAS No. 21517-01-1

1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-

Cat. No.: B1654237
CAS No.: 21517-01-1
M. Wt: 246.27 g/mol
InChI Key: PXRWSPIIXAXJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl- is a useful research compound. Its molecular formula is C15H10N4 and its molecular weight is 246.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

21517-01-1

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C15H10N4/c1-2-6-11(7-3-1)14-12-8-4-5-9-13(12)15-17-16-10-19(15)18-14/h1-10H

InChI Key

PXRWSPIIXAXJKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C=NN=C3C4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NN=C3C4=CC=CC=C42

21517-01-1

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-phenyl-1-hydrazinophthalazine (30 g) and triethylorthoformate (200 ml) is refluxed for 3 hours, then the excess of the orthoformate is evaporated off and the residue is crystallized from ethanol yielding 26 g of the compound of the title. M.p. 198°-99° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.